2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazine derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. The presence of the aminoethyl and chlorophenyl groups in its structure contributes to its unique properties and reactivity.
This compound can be classified as a pyridazinone, a subtype of heterocyclic compounds known for their diverse biological activities. Pyridazinones are often explored for their pharmacological properties, including anti-inflammatory and antimicrobial effects.
The synthesis of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves several key steps:
For example, one method involves reacting 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with acetic anhydride .
The molecular structure of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one features a pyridazine ring with an aminoethyl side chain at one position and a chlorophenyl group at another. The structural formula can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to develop derivatives with improved properties .
The mechanism of action for 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors.
Data from biological assays indicate that such compounds can exhibit significant activity against various targets, although specific data on this compound's action remains limited .
The applications of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one primarily lie within medicinal chemistry:
Pyridazinone derivatives have emerged as privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. The core pyridazin-3(2H)-one structure provides a balanced electronic configuration that enables diverse interactions with biological targets. Historically, this heterocyclic system gained prominence through antihistaminic agents like chlorphenamine (which features a chlorophenyl moiety), demonstrating the therapeutic relevance of this chemical architecture [5]. Contemporary drug discovery efforts have expanded applications to include antimicrobial, cardiovascular, and immunomodulatory agents. Notably, the triazolopyridazine derivative MMV665917 (EC₅₀ = 2.1 μM against Cryptosporidium) and its optimized successor SLU-2633 (EC₅₀ = 0.17 μM) exemplify how strategic modifications to this scaffold yield substantial gains in antiparasitic potency [6]. These advances highlight the pyridazinone nucleus as a robust platform for addressing unmet medical needs, particularly in infectious diseases and immune disorders where novel therapeutic approaches remain urgently needed.
Table 1: Molecular Properties of 2-(2-Aminoethyl)-6-(4-Chlorophenyl)Pyridazin-3(2H)-one
Property | Value | Description |
---|---|---|
CAS Registry Number | 1052529-50-6 | Unique chemical identifier |
Molecular Formula | C₁₂H₁₂ClN₃O | Base structure without hydrochloride salt |
Molecular Weight | 249.70 g/mol | Calculated for free base |
Salt Form | Hydrochloride | Common salt form (CAS 1052529-50-6) [1] |
Purity Specification | ≥98% | Typical commercial purity [1] |
Key Pharmacophore Features | Aminoethyl side chain, 4-Chlorophenyl substituent, Pyridazinone core | Critical functional elements |
The pharmacological profile of 2-(2-aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is governed by strategic substituent effects that optimize target engagement. The 4-chlorophenyl group at position 6 enhances both lipophilicity and electronic properties, facilitating π-π stacking interactions with hydrophobic binding pockets in biological targets. This substituent demonstrates superior bioactivity compared to other aryl groups, as evidenced by structure-activity relationship (SAR) studies showing 2-3 fold higher potency in 4-chlorophenyl analogs versus methoxyphenyl derivatives in formyl peptide receptor activation assays [3] [8].
The 2-aminoethyl side chain introduces critical molecular flexibility and hydrogen-bonding capacity. The ethyl spacer enables optimal positioning of the terminal primary amine for ionic interactions with aspartate/glutamate residues in target proteins. SAR analyses reveal that N-alkylation or replacement of the primary amine with amide functionalities drastically reduces receptor affinity, confirming the essential role of the protonatable nitrogen [3] [8]. Molecular modeling indicates this cationic center forms salt bridges with conserved aspartate residues in formyl peptide receptor binding pockets, analogous to interactions observed with natural peptide ligands.
Table 2: Impact of Substituent Modifications on Biological Activity
Position | Modification | Biological Consequence | Reference |
---|---|---|---|
C6 (Aryl) | 4-Chlorophenyl | Highest FPR1/FPRL1 agonist activity (EC₅₀ 2.6-4.0 μM) [3] | [3] |
C6 (Aryl) | 4-Methoxyphenyl | Reduced potency (EC₅₀ 7.7-14.4 μM) vs chloro analog [3] | [3] |
C2 | Aminoethyl | Critical for FPR agonism (>100x loss with carboxyethyl replacement) | [3] |
C2 | N-Alkylated aminoethyl | Complete loss of activity | [8] |
C3/C7/C8 | Methyl/Cl/CF₃ groups | 50-100x potency reduction in FPR assays | [3] |
2-(2-Aminoethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one represents a key chemotype in formyl peptide receptor (FPR) research, particularly as a template for developing non-peptide agonists. The FPR receptor family (FPR1, FPRL1, FPRL2) plays crucial roles in innate immunity by mediating neutrophil chemotaxis, calcium mobilization, and antimicrobial responses [3]. Pyridazinone derivatives demonstrate remarkable selectivity profiles, with structural variations enabling targeting of specific receptor subtypes:
Mechanistically, these pyridazinones mimic natural peptide ligands by engaging the orthosteric binding site while offering superior metabolic stability. Their small size enables penetration into tissue compartments inaccessible to larger peptide agonists. Current research focuses on leveraging this scaffold to develop therapeutics for antibiotic-resistant infections and immunocompromised states, particularly given the limitations of existing agents like nitazoxanide in vulnerable populations [6].
Table 3: FPR Receptor Activation Profile of Structural Analogs
Compound | R Group | FPR1 EC₅₀ (μM) | FPRL1 EC₅₀ (μM) | FPRL2 EC₅₀ (μM) |
---|---|---|---|---|
14d | 4-Cl-phenyl | 2.6 ± 0.3 | 4.0 ± 1.6 | N.A. |
14e | 4-I-phenyl | 2.8 ± 0.2 | 6.8 ± 2.2 | 13.0 ± 3.1 |
14h | 4-CH₃-phenyl | 7.2 ± 2.2 | 10.9 ± 3.4 | N.A. |
14n | 4-CF₃-phenyl | 5.7 ± 1.8 | 8.8 ± 2.3 | N.A. |
14j | 4-OCH₃-phenyl | 7.7 ± 2.5 | 14.4 ± 2.0 | N.A. |
Data adapted from calcium mobilization assays in transfected HL-60 cells [3]
The structural evolution from initial triazolopyridazine hits to optimized pyridazinones demonstrates significant advances in target selectivity and physicochemical properties. Current medicinal chemistry efforts focus on reducing hERG channel affinity (a common liability in cationic compounds) while maintaining FPR potency. Derivatives like the dihydrotriazolopyridazine 17a show promising directions with 2-fold reduced hERG inhibition despite slightly decreased anti-Cryptosporidium activity (EC₅₀ = 1.2 μM vs 0.17 μM in lead compound) [6]. These balanced profiles position pyridazinones as valuable tools for dissecting FPR signaling pathways and developing novel immunomodulators.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: